7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
Description
Significance of Pyrrolopyridine Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, organic molecules containing at least one non-carbon atom in a ring structure, are fundamental to the chemistry of life and the practice of drug discovery. merckmillipore.commdpi.com Among these, nitrogen-containing heterocycles are one of the most extensively researched classes of organic compounds due to their diverse biological activities. Pyrrolopyridines, which consist of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, are a prominent class of these heterocycles. nih.govresearchgate.net Also known as azaindoles, they are structurally analogous to indoles but with a nitrogen atom incorporated into the six-membered ring, a modification that alters properties like basicity and hydrogen-bonding capacity. nih.govresearchgate.net This scaffold is present in numerous natural products, including alkaloids, and serves as a core component in many synthetic compounds designed for therapeutic use. nih.govnih.gov
The fusion of pyrrole and pyridine rings creates a bicyclic system that is a cornerstone in medicinal chemistry. researchgate.netmdpi.com These scaffolds are found in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netresearchgate.netresearchgate.net A key reason for their utility is their ability to act as bioisosteres for other structures and to interact with a variety of biological targets, such as protein kinases. nih.govmdpi.com For instance, derivatives of pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org Similarly, the pyrrolo[2,3-d]pyrimidine scaffold, a closely related structure, is the basis for inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), another important target in oncology. researchgate.netmdpi.com The success of these related scaffolds underscores the immense therapeutic potential inherent in the broader class of fused pyrrole-pyridine systems. mdpi.com
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a heterocyclic scaffold is a powerful and widely used strategy in medicinal chemistry. merckmillipore.com Halogens can profoundly influence a molecule's properties in several ways. They alter the electronic distribution within the molecule, which can affect its binding affinity to biological targets. researchgate.net Furthermore, halogenation plays a crucial role in synthetic chemistry; halogenated heterocycles are key intermediates for building more complex molecules. merckmillipore.com Atoms like bromine and chlorine are excellent leaving groups in palladium-catalyzed cross-coupling reactions, a set of powerful tools that allow chemists to form new carbon-carbon and carbon-heteroatom bonds with high precision. merckmillipore.com This synthetic versatility enables the creation of diverse libraries of derivative compounds from a single halogenated precursor, which can then be screened for enhanced biological activity. researchgate.net
Contextualization of 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine within the Pyrrolo[2,3-c]pyridine Isomer Family
The term "pyrrolopyridine" refers to a family of bicyclic heterocycles that exist in six different isomeric forms, distinguished by the arrangement of the nitrogen atoms and the fusion points of the two rings. nih.govresearchgate.net The compound this compound belongs to the pyrrolo[2,3-c]pyridine (4-azaindole) family.
The specific substitution pattern of this compound makes it a distinct member of this family. It can be seen as a derivative of its mono-halogenated precursors, such as 7-Bromo-1H-pyrrolo[2,3-c]pyridine sigmaaldrich.comsynquestlabs.com and 7-Chloro-1H-pyrrolo[2,3-c]pyridine. bldpharm.com The presence of two different halogens at the 3- and 7-positions offers opportunities for selective chemical reactions, allowing chemists to modify one position while leaving the other intact for subsequent transformations.
| Isomer Name | Systematic Name | Common Name |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole (B17877) |
| Pyrrolo[3,2-b]pyridine | 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole |
| Pyrrolo[2,3-c]pyridine | 1H-Pyrrolo[2,3-c]pyridine | 5-Azaindole |
| Pyrrolo[3,2-c]pyridine | 1H-Pyrrolo[3,2-c]pyridine | 6-Azaindole |
| Pyrrolo[3,4-b]pyridine | 5H-Pyrrolo[3,4-b]pyridine | - |
| Pyrrolo[3,4-c]pyridine | 2H-Pyrrolo[3,4-c]pyridine | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUSPADONKSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine
Established Synthetic Routes to the 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine Core
The construction of the this compound core can be achieved through various synthetic strategies, primarily involving the halogenation of a pre-existing pyrrolo[2,3-c]pyridine (4-azaindole) nucleus or building the heterocyclic system from acyclic or monocyclic precursors.
Direct halogenation of the 1H-pyrrolo[2,3-c]pyridine scaffold is a common approach. Enzymatic halogenation presents a green chemistry alternative to traditional methods, offering high regioselectivity under environmentally benign conditions. nih.govfrontiersin.org For instance, the thermostable RebH variant 3-LSR has been used for the halogenation of indole (B1671886) and azaindole derivatives. nih.govfrontiersin.orgresearchgate.net This biocatalytic method often targets the most electrophilic position, which in many azaindoles is the C3 position. nih.gov
Traditional chemical methods often employ electrophilic halogenating agents like N-bromosuccinimide (NBS) for bromination and chlorine gas or other sources for chlorination. smolecule.com The conditions for these reactions typically involve refluxing with appropriate solvents and catalysts to achieve the desired dihalogenated product. smolecule.com
Multi-step syntheses provide a versatile platform for constructing the 7-azaindole (B17877) core, allowing for the introduction of various substituents. These methods often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) derivative or vice versa.
One such strategy begins with a substituted pyridine, like 2-amino-3-iodopyridine. organic-chemistry.org A Sonogashira coupling reaction with an alkyne can be performed, followed by a cyclization step to form the pyrrole ring. organic-chemistry.org While various catalysts and bases can be explored for the cyclization, the use of potassium tert-butoxide with 18-crown-6 (B118740) in toluene (B28343) has proven effective for creating 2-substituted 7-azaindoles. organic-chemistry.org Another approach involves the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde in a one-pot method to selectively synthesize 7-azaindoles, where the chemoselectivity is controlled by the choice of an alkali-amide base like KN(SiMe3)2. nsf.gov
Further synthetic routes start from chloroamino-N-heterocycles. organic-chemistry.org An optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization, provides an efficient, protecting-group-free, two-step route to a range of aza- and diazaindoles. organic-chemistry.org
Achieving the specific 7-bromo-3-chloro substitution pattern requires careful control of regioselectivity. The inherent reactivity of the azaindole ring often directs initial electrophilic substitution to the C3 position of the pyrrole ring. nih.govresearchgate.net
A practical method for regioselective bromination of azaindoles involves using copper(II) bromide in acetonitrile (B52724) at room temperature, which has been shown to be a mild and high-yielding transformation targeting the 3-position. researchgate.net For a dihalogenated compound, the synthesis might start with a precursor like 7-azaindole, which is first chlorinated and nitrated to produce 4-chloro-3-nitro-7-azaindole. acs.org This intermediate can then undergo a highly regioselective bromination at the 5-position. acs.org While this example yields a different isomer, it highlights the principle of sequential, regiocontrolled halogenations.
To obtain the target this compound, a synthetic sequence would likely involve the protection of the pyrrole nitrogen, followed by bromination at the C7 position and subsequent chlorination at the C3 position, or vice versa, depending on the directing effects of the existing substituents and reaction conditions.
Functionalization and Derivatization Strategies of this compound
The two halogen atoms on the this compound core are key handles for introducing molecular diversity. Their differential reactivity can be exploited for selective functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
The chlorine and bromine atoms on the pyrrolo[2,3-c]pyridine ring are susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups. smolecule.com The relative reactivity of the C3-chloro and C7-bromo positions can be exploited for selective reactions. For instance, in related dihalo-pyrrolopyrimidines, amination reactions can be directed to a specific position under controlled conditions. mdpi.com In many heterocyclic systems, a chloro substituent can be selectively displaced in the presence of a bromo substituent using nucleophiles like amines, often requiring heat and a base such as potassium carbonate or DIPEA. mdpi.comnih.gov This allows for the sequential introduction of different groups.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they are widely applied to functionalize halogenated azaindoles.
The Suzuki-Miyaura coupling is frequently used to introduce aryl or heteroaryl groups by reacting the halo-azaindole with a boronic acid or ester. nih.govrsc.orgnih.govnih.gov The reaction typically employs a palladium catalyst such as Pd(dppf)Cl2 or a more advanced catalyst system like XPhosPdG2/XPhos, often in the presence of a base like potassium carbonate. nih.govrsc.orgnih.gov In dihalogenated systems, the higher reactivity of the bromo group compared to the chloro group often allows for selective coupling at the C7 position. For instance, a chemoselective Suzuki-Miyaura coupling at the C-2 iodo position of a 2-iodo-4-chloropyrrolopyridine has been demonstrated, leaving the chloro group intact for subsequent reactions. nih.gov This principle of selective reactivity is applicable to the 7-bromo-3-chloro scaffold.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the halo-azaindole with primary or secondary amines. mdpi.comchemspider.comorganic-chemistry.orgresearchgate.netresearchgate.net This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs2CO3). mdpi.comchemspider.com Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective amination. It is common to first react the more labile C-Br bond, followed by amination at the C-Cl position under potentially more forcing conditions. researchgate.net This sequential approach enables the controlled synthesis of diversely substituted aminopyrrolopyridines. mdpi.comnih.gov
Electrophilic Aromatic Substitution on the Pyrrolopyridine Nucleus
The pyrrolopyridine core, specifically the 7-azaindole system, is known to undergo electrophilic aromatic substitution. The electron-rich nature of the pyrrole ring makes it the primary site for such reactions. pitt.edu In general, for 7-azaindoles, electrophilic attack preferentially occurs at the C3 position, which possesses the highest electron density in the pyrrole moiety. researchgate.net However, the presence of a chloro group at C3 and a bromo group at C7 in the target molecule significantly influences this reactivity.
Based on the general principles of electrophilic aromatic substitution on halogenated indoles and azaindoles, the following reactions are anticipated. lumenlearning.comlibretexts.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution on the pyridine ring, likely at C4 or C5. | The pyrrole ring is deactivated by the C3-chloro group. The pyridine ring, although electron-deficient, can be nitrated under forcing conditions. The directing effects of the fused pyrrole and the C7-bromo group would influence the position of nitration. |
| Sulfonation | Fuming H₂SO₄ | Substitution on the pyridine ring. | Similar to nitration, sulfonation would require strong acidic conditions and would likely occur on the pyridine portion of the nucleus. youtube.com |
| Halogenation | Br₂ or Cl₂ with a Lewis acid (e.g., FeBr₃, AlCl₃) | Further halogenation on the pyridine ring. | The existing halogens deactivate the rings, making further halogenation challenging. If it occurs, it would likely be on the pyridine ring. |
| Friedel-Crafts Acylation/Alkylation | Acyl chloride/Alkyl halide with AlCl₃ | Generally not successful. | The pyridine nitrogen can coordinate with the Lewis acid catalyst, leading to strong deactivation of the entire ring system, which typically prevents Friedel-Crafts reactions from occurring. youtube.com |
Transformations of the Pyrrole Nitrogen (N-Alkylation, N-Acylation)
The pyrrole nitrogen (N-1) in the 1H-pyrrolo[2,3-c]pyridine system possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation and acylation reactions. researchgate.net
N-Alkylation: The alkylation of the pyrrole nitrogen in azaindoles can be achieved using various alkylating agents in the presence of a base. The choice of base and solvent system is crucial for achieving high regioselectivity, as competition between N-alkylation of the pyrrole and the pyridine nitrogen (N-7) can occur. researchgate.netmdpi.com In many cases, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) effectively deprotonates the pyrrole nitrogen, facilitating its subsequent reaction with an alkyl halide. mdpi.com
Table 2: Representative N-Alkylation Conditions for Azaindole Systems
| Alkylating Agent | Base/Solvent System | General Product | Reference |
|---|---|---|---|
| Alkyl Halides (e.g., CH₃I, BnBr) | NaH / THF or DMF | N-1 Alkylated Pyrrolopyridine | mdpi.com |
| Allylic Carbonates | Iridium Catalyst / Cs₂CO₃ | N-1 Allylated Pyrrolopyridine | mdpi.com |
For this compound, N-1 alkylation is the expected outcome under standard basic conditions. The resulting N-alkylated derivatives are often important intermediates in the synthesis of more complex molecules.
N-Acylation: Acylation of the pyrrole nitrogen can be accomplished using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base. researchgate.net One-pot methods have been developed for the direct N-acylation of 7-azaindoles with carboxylic acids using activating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). researchgate.net This transformation provides a straightforward route to N-acyl pyrrolopyridines, which can serve as protecting groups or as precursors for further chemical modifications.
Ring Transformations and Skeletal Modifications
Ring transformations and skeletal modifications of the pyrrolopyridine nucleus are less common but can be achieved under specific conditions. These transformations often involve ring-opening reactions, rearrangements, or the construction of new fused ring systems.
More synthetically useful are reactions that expand the heterocyclic framework. For example, the synthesis of pyrrolo[2,3-b]pyridin-3-amine derivatives can be achieved through the condensation of a substituted pyridine with chloroacetonitrile. nih.gov It is conceivable that the this compound scaffold could be elaborated into more complex, polycyclic systems through multi-step synthetic sequences involving the functional groups already present on the molecule.
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. semanticscholar.orgconicet.gov.ar For a molecule like this compound, green approaches would focus on improving the efficiency of its multi-step synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. pensoft.net The synthesis of various pyrrole and pyridine derivatives, which are the building blocks of the target molecule, has been successfully achieved using microwave assistance. nih.goveurekaselect.comnih.gov For example, the Paal-Knorr pyrrole synthesis and Hantzsch pyridine synthesis can be significantly accelerated under microwave conditions. pensoft.net Applying this technology to the key cyclization and substitution steps in the synthesis of this compound could offer a greener alternative to traditional methods.
One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, are highly desirable from a green chemistry perspective as they reduce solvent usage and waste generation. nih.gov Multicomponent reactions, which combine three or more starting materials in a single step to form a complex product, are also highly efficient. nih.gov The construction of the pyrrolopyridine skeleton could potentially be achieved through a one-pot or multicomponent strategy, for instance, by reacting a suitably substituted aminopyridine precursor with other reagents to form the fused pyrrole ring in a single operation. nih.govnsf.gov
| Catalysis | Using efficient and recyclable catalysts for cross-coupling or cyclization reactions. | Increased atom economy, reduced waste from stoichiometric reagents. | researchgate.net |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.
Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR form the foundation of structural analysis.
¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons and the N-H proton of the pyrrole (B145914) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. For instance, protons on the pyridine (B92270) ring are typically found at a lower field (higher ppm) compared to those on the pyrrole ring. The N-H proton would likely appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom in the molecule. The carbons directly attached to the electronegative bromine and chlorine atoms would exhibit characteristic chemical shifts.
Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the pyrrolo[2,3-c]pyridine core and confirming the positions of the bromo and chloro substituents by observing long-range correlations from the protons to the halogen-bearing carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This can be particularly useful for confirming the regiochemistry and for studying the conformation of any derivatives.
Illustrative ¹H and ¹³C NMR Data for a Related Pyrrolopyridine Scaffold
To illustrate the type of data obtained, the following table shows reported NMR data for a derivative of a related 1H-pyrrolo[3,2-c]pyridine. nih.gov Note that the chemical shifts for this compound would differ due to the different substitution pattern and electronic effects.
| Technique | Illustrative Data for 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72 - 7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53 |
Elucidation of Tautomeric Forms and Isomeric Purity
The 1H-pyrrolo[2,3-c]pyridine system can exist in different tautomeric forms, primarily involving the position of the pyrrole proton. NMR spectroscopy is a powerful tool to investigate this. The presence of a single set of sharp signals in both ¹H and ¹³C NMR spectra at a given temperature would suggest that one tautomer is dominant. If multiple tautomers were present in significant amounts, a mixture of signals would be observed. Variable temperature NMR studies could also be employed to study the dynamics of any tautomeric exchange.
Furthermore, NMR is critical for assessing isomeric purity. The synthesis of this compound could potentially yield other isomers, such as 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. High-resolution ¹H NMR would be able to distinguish between these isomers, as the different substitution patterns would lead to unique chemical shifts and coupling patterns for the aromatic protons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and the structural components of a molecule through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound. This technique is capable of measuring mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula. The presence of both bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak. This pattern is a powerful confirmation of the presence and number of these halogen atoms in the molecule.
Predicted Isotopic Pattern for the Molecular Ion of C₇H₄BrClN₂
| Ion | Predicted m/z | Predicted Relative Abundance |
| [C₇H₄⁷⁹Br³⁵ClN₂]⁺ | 230.9246 | 100.0% |
| [C₇H₄⁸¹Br³⁵ClN₂]⁺ | 232.9226 | 97.3% |
| [C₇H₄⁷⁹Br³⁷ClN₂]⁺ | 232.9217 | 32.0% |
| [C₇H₄⁸¹Br³⁷ClN₂]⁺ | 234.9196 | 31.1% |
Fragmentation Pathway Analysis
In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. For this compound, common fragmentation pathways would likely involve the loss of the halogen atoms (as Br• or Cl• radicals) or the corresponding hydrogen halides (HBr or HCl). The fragmentation of the heterocyclic ring system itself could lead to the loss of small molecules like HCN. The analysis of these fragmentation patterns in tandem MS (MS/MS) experiments would provide further structural confirmation. For instance, the fragmentation of related halogenated pyridopyrazines has been shown to involve the loss of halogen radicals and successive losses of HCN molecules.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the positions of the bromo and chloro substituents on the pyrrolo[2,3-c]pyridine framework. It would also reveal details about how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the pyrrole N-H group and the pyridine nitrogen atom, or other non-covalent interactions such as halogen bonding. While no specific crystal structure for this compound has been published, the crystal structure of a related compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, has been reported, demonstrating the utility of this technique for similar heterocyclic systems. academie-sciences.fr
Crystal Packing and Intermolecular Interactions
Hydrogen Bonding: The presence of the pyrrole N-H group provides a primary site for hydrogen bond donation. It is highly probable that in the crystalline state, molecules of this compound will form intermolecular N-H···N hydrogen bonds, where the nitrogen atom of the pyridine ring acts as the hydrogen bond acceptor. This type of interaction is a common and dominant feature in the crystal structures of azaindoles and related heterocycles, often leading to the formation of dimers or extended chains. For instance, in the crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, molecules are connected via pairs of N-H···N hydrogen bonds to form inversion dimers. researchgate.net
Halogen Bonding: The bromine and chlorine substituents on the pyrrolopyridine core introduce the potential for halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site, such as the nitrogen atom of the pyridine ring or even the π-system of an adjacent molecule. The strength of these interactions can influence the packing arrangement and contribute to the stability of the crystal lattice.
A hypothetical representation of the primary intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Expected Geometry |
| Hydrogen Bonding | Pyrrole N-H | Pyridine N | Linear or near-linear N-H···N |
| Halogen Bonding | C-Br / C-Cl | Pyridine N / π-system | Directional, with the C-X···N angle approaching 180° |
| π-π Stacking | Pyrrolopyridine ring | Pyrrolopyridine ring | Parallel-displaced or T-shaped arrangements |
Confirmation of Regiochemistry and Stereochemistry
For related heterocyclic systems, X-ray crystallography has been essential in confirming the structures of newly synthesized compounds. For example, the structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine was confirmed by X-ray diffraction, providing accurate molecular parameters for the novel heterocyclic system. researchgate.net Similarly, the molecular structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine was elucidated, showing the molecule to be essentially planar. researchgate.net
In the absence of experimental crystallographic data for this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary methods for confirming the regiochemistry. The distinct electronic environments of the remaining protons on the aromatic rings would give rise to characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum, allowing for the assignment of their positions and, by deduction, the positions of the halogen substituents.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The expected vibrational frequencies for this compound can be predicted based on the analysis of similar structures.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the pyrrole N-H group, as well as the C-H, C=C, and C-N bonds of the heterocyclic framework. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The stretching vibrations of the aromatic rings are expected to produce strong Raman signals.
A table of expected characteristic vibrational frequencies is provided below, based on data from related compounds. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (pyrrole) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C / C=N (aromatic) | Stretching | 1400 - 1650 |
| C-N (aromatic) | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is used to probe the electronic transitions within a molecule and provides insights into its electronic structure and the extent of conjugation. The pyrrolo[2,3-c]pyridine core is a conjugated aromatic system, and its UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π → π* transitions.
The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aromatic rings. The presence of the electron-withdrawing halogen atoms (bromine and chlorine) and the fusion of the pyrrole and pyridine rings will influence the energy levels of the molecular orbitals involved in the electronic transitions.
While specific experimental data for this compound is not available, related azaindole derivatives typically exhibit absorption maxima in the range of 250-350 nm. Computational studies on similar molecules can also be used to predict the electronic absorption spectra.
A hypothetical data table for the expected UV-Vis absorption is presented below.
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol | ~270 - 290 | > 10,000 | π → π |
| Ethanol | ~300 - 330 | > 5,000 | π → π |
Computational Chemistry and Theoretical Investigations of 7 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. For 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine, these calculations reveal how the electron density is distributed across the fused ring system and how the halogen substituents influence this distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic ground state of many-body systems. DFT calculations are frequently employed to determine optimized molecular geometry, charge distribution, and other electronic properties. In theoretical studies of similar azaindole structures, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to accurately model the molecule's ground state. These calculations would typically determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The resulting electron density map would likely show significant polarization due to the electronegative nitrogen, bromine, and chlorine atoms.
Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: The following data is illustrative for a typical azaindole derivative and is presented as a hypothetical example for this compound, as specific published data is unavailable.)
| Property | Predicted Value |
| Total Dipole Moment | ~2.5 - 3.5 D |
| Ground State Energy | Varies by method |
| N-H Bond Length | ~1.01 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-Br Bond Length | ~1.88 Å |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed across the pyridine (B92270) ring, influenced by the electron-withdrawing halogen atoms.
Table 2: Representative HOMO-LUMO Energy Values (Note: This data is representative of similar heterocyclic compounds and serves as a hypothetical example.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | ~5.0 - 6.0 |
Conformational Analysis and Energy Landscapes
Conformational analysis for a rigid, fused-ring system like this compound is relatively straightforward. The primary focus of such an analysis would be the rotation of any potential side chains or the orientation of the N-H proton. However, for the core structure itself, the molecule is largely planar. An energy landscape calculation would confirm the stability of this planar conformation, showing a deep energy well and high energy barriers to any non-planar distortions.
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can obtain predicted shifts that correlate well with experimental data. The calculations would show distinct shifts for the aromatic protons and carbons, influenced by the inductive and anisotropic effects of the adjacent halogen and nitrogen atoms.
Vibrational Frequencies: The infrared (IR) spectrum can also be simulated by calculating the vibrational frequencies. These calculations help in assigning the observed IR absorption bands to specific molecular vibrations, such as N-H stretching, C-H bending, and vibrations of the aromatic rings.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking simulations would be used to investigate its potential to bind to the active site of a biological target, such as a protein kinase. Studies on analogous pyrrolopyridine structures have shown that the azaindole core can act as a "hinge-binder," forming crucial hydrogen bonds with backbone residues in a protein's active site. In a simulation, the pyrrole N-H group and the pyridine nitrogen are prime candidates for forming these key hydrogen bond interactions. The bromine and chlorine atoms would be explored for their role in occupying hydrophobic pockets or forming halogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model cannot be built from a single compound, this compound could be included as a data point in a larger set of derivatives. In such studies, descriptors representing steric, electronic, and hydrophobic properties are calculated for each molecule. For a series of pyrrolo[2,3-c]pyridine derivatives, a 3D-QSAR model might reveal that bulky, electronegative substituents at the 7-position (like bromine) and the 3-position (like chlorine) are critical for activity. These models generate contour maps that visualize regions where specific properties should be enhanced or diminished to improve the desired biological endpoint, such as enzyme inhibition.
Exploration of Biological and Pharmacological Relevance of 7 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine Derivatives
Investigation of Specific Enzyme and Receptor Inhibition Profiles
Derivatives originating from the 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine core have been synthesized and evaluated against a range of biological targets. The inherent chemical properties of the azaindole nucleus, such as the presence of two nitrogen atoms, enhance its ability to form hydrogen bonds within the adenosine (B11128) triphosphate (ATP)-binding sites of many kinases. pharmablock.comnih.gov This has led to the development of potent inhibitors for several key enzyme families.
Kinase Inhibitory Activities (e.g., FGFRs, FMS, LSD1, SGK-1, TRK)
The 7-azaindole (B17877) framework is a cornerstone in the design of kinase inhibitors, with numerous derivatives showing potent activity against kinases implicated in oncology and inflammatory diseases. nih.govresearchgate.netacs.org
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in various cancers. rsc.orgnih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine, a related scaffold, have demonstrated potent inhibitory activity against FGFR1, 2, and 3. rsc.orgnih.gov For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, showed significant potency against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.orgnih.gov The development of such compounds highlights the potential of the pyrrolopyridine core in generating selective FGFR inhibitors. pharmablock.comnih.gov
FMS Kinase (CSF-1R): FMS kinase, or colony-stimulating factor-1 receptor, is over-expressed in several cancers and inflammatory conditions. nih.govmdpi.com A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. Among them, compound 1r was identified as a highly potent inhibitor with an IC50 of 30 nM, demonstrating over three times the potency of the lead compound. nih.gov This compound also showed selectivity for FMS kinase over a panel of 40 other kinases. nih.gov
Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic regulator and a promising target in cancer therapy. nih.govtheraindx.comumich.edu Pyrrolo[2,3-c]pyridines have been discovered as a new class of potent and reversible LSD1 inhibitors. nih.govtheraindx.com One derivative, compound 46 , exhibited an IC50 value of 3.1 nM against LSD1, proving to be a highly potent inhibitor and a promising lead for further development. nih.govtheraindx.comumich.edu
Tropomyosin Receptor Kinases (TRKs): The TRK family of receptors is a key target for treating cancer and pain. nih.govnih.gov A novel 7-azaindole derivative, compound 41 , was identified as a selective inhibitor for TrkA. nih.gov Additionally, through scaffold hopping and computer-aided design, pyrazolo[3,4-b]pyridine derivatives have been synthesized as TRK inhibitors. Compound C03 from this series showed an IC50 value of 56 nM against TRKA. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Pyrrolopyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | rsc.orgnih.gov |
| 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR2 | 9 | rsc.orgnih.gov |
| 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR3 | 25 | rsc.orgnih.gov |
| 1r (pyrrolo[3,2-c]pyridine derivative) | FMS | 30 | nih.gov |
| 46 (pyrrolo[2,3-c]pyridine derivative) | LSD1 | 3.1 | nih.govtheraindx.comumich.edu |
| C03 (pyrazolo[3,4-b]pyridine derivative) | TRKA | 56 | nih.gov |
H+/K+-ATPase Inhibitory Mechanisms
While extensive research on this compound derivatives has focused on kinase inhibition, the broader class of azaindoles has been investigated for other therapeutic applications. The pyrrolopyridine scaffold is a key component in some modern acid pump inhibitors. For example, Vonoprazan, a potassium-competitive acid blocker (P-CAB), features a related pyrrolopyridine core and functions by inhibiting the H+/K+-ATPase proton pump. Although specific studies on this compound derivatives as H+/K+-ATPase inhibitors are not prominent in the reviewed literature, the established activity of related compounds suggests a potential avenue for exploration.
Modulation of Other Biological Pathways
The versatility of the 7-azaindole scaffold extends beyond kinase and ATPase inhibition. researchgate.net Derivatives have been shown to interact with a variety of other biological pathways. For instance, certain 7-azaindole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs) and Haspin kinase, both of which are targets in oncology. researchgate.netnih.gov Specifically, compounds have been developed that act as dual inhibitors of CDK9/CyclinT and Haspin. nih.gov Furthermore, the 7-azaindole structure is recognized for its ability to modulate pathways involved in neuroinflammation, such as inhibiting mixed lineage kinase 3 (MLK3), and has shown potential in models of HIV-1 associated neurocognitive disorders. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of the 7-azaindole scaffold, SAR studies have provided valuable insights into how different substituents at various positions on the bicyclic ring affect biological activity. nih.govnih.gov
Impact of Halogen Position and Substitution on Activity
The presence and position of halogen atoms on the 7-azaindole core can significantly influence inhibitory activity. In the development of rebeccamycin (B1679247) analogues, introducing a bromo substituent on the indole (B1671886) unit was explored to increase solubility and enhance interactions with target macromolecules. nih.gov SAR studies on Sunitinib analogues, which feature a related indolin-2-one core, have shown that modifications at the 5-position, often with a halogen, are critical for antitumor activity. mdpi.com Specifically, a series of 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated, indicating the importance of the bromine atom at this position for optimizing potency against solid tumors. mdpi.com The specific 7-bromo-3-chloro arrangement provides two distinct halogen points for either direct interaction with the target or as synthetic handles for further chemical modification.
Rational Design of New Derivatives Based on SAR
The rational design of novel therapeutic agents based on the this compound scaffold is heavily reliant on understanding its Structure-Activity Relationships (SAR). Although specific SAR studies on this exact bromo-chloro substituted pyrrolo[2,3-c]pyridine are not extensively documented in public literature, valuable insights can be extrapolated from studies on closely related pyrrolopyrimidine and pyrrolopyridine isomers. mdpi.commdpi.com
For instance, in the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives, SAR analysis indicated that the presence of double electron-withdrawing groups on a terminal phenyl ring was a critical factor for enhancing biological activity against cancer cell lines. nih.gov Similarly, for another series of pyrrolo[2,3-d]pyrimidines, the nature of substituents connected to the core nucleus was found to create a thousand-fold difference in inhibitory capacity against p21-activated kinase 4 (PAK4). mdpi.com
In the context of designing new derivatives of this compound, a systematic approach would involve:
Modification at the N1 position: The pyrrole (B145914) nitrogen offers a key site for introducing various substituents to probe interactions with target proteins.
Substitution at the C3-chloro and C7-bromo positions: Replacing these halogen atoms with different functional groups can modulate the electronic properties and steric profile of the molecule, influencing binding affinity and selectivity. Palladium-catalyzed cross-coupling reactions are a common method for such modifications. mdpi.com
Exploration of diverse aryl or heterocyclic groups: Attaching different ring systems to the scaffold can lead to interactions with specific pockets within a biological target. For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, introducing an indolyl moiety as a B-ring resulted in potent antitumor activity. nih.gov
Computational predictions can also guide the rational design process. For example, in the development of pyrrolone antimalarials, metabolic vulnerability was computationally predicted at the methyl groups on the pyrrole ring, guiding subsequent chemical modifications. acs.org A similar strategy could be employed to predict and address potential metabolic liabilities of this compound derivatives.
Mechanistic Studies of Biological Interactions at a Molecular Level
Understanding how these molecules interact with their biological targets is fundamental to their development as therapeutic agents. nih.govnih.govmdpi.com
Binding Site Analysis and Interaction Modes
Molecular docking and co-crystallography studies of related pyrrolopyridine scaffolds provide a template for understanding the potential binding interactions of this compound derivatives.
For example, a molecular docking study of a potent 1H-pyrrolo[3,2-c]pyridine derivative (10t) targeting tubulin revealed that the pyrrolopyridine core overlapped with the linker region of combretastatin (B1194345) A-4 (a known tubulin inhibitor) in the colchicine (B1669291) binding site. nih.gov Key interactions included hydrogen bonds between the pyrrolo[3,2-c]pyridine core and Thrα179, and between the indole B-ring and Asnβ349 of tubulin. nih.gov The docking score for this derivative was found to be lower (-12.4 kcal/mol) than that of known agents, suggesting a strong binding affinity. nih.gov
Similarly, docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives designed as Focal Adhesion Kinase (FAK) inhibitors were performed to elucidate their binding modes and guide further structural design. nih.gov Molecular dynamics simulations on other 7H-pyrrolo[2,3-d]pyrimidine derivatives inhibiting PAK4 showed that the primary binding regions were the hinge region, β-sheets, and charged residues surrounding the inhibitor. mdpi.com These studies highlight the importance of the pyrrolopyridine nitrogen in forming crucial hydrogen bonds within the kinase hinge region, a common interaction motif for kinase inhibitors.
Based on these precedents, it is plausible that derivatives of this compound could engage in similar key interactions, such as hydrogen bonding via the pyrrole N-H and the pyridine (B92270) nitrogen, and halogen bonding via the chlorine and bromine atoms, to secure their position within a target's active site.
Biochemical Assay Methodologies
A variety of biochemical assays are employed to quantify the biological activity of new chemical entities. The specific assays used for derivatives of the this compound scaffold would depend on the therapeutic target.
Enzyme Inhibition Assays: For kinase targets, assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For instance, a series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, with the most potent compounds exhibiting IC50 values in the nanomolar range. nih.gov Kinase selectivity is often assessed by testing lead compounds against a broad panel of kinases. nih.gov
Cell-Based Proliferation and Viability Assays: To assess anticancer potential, derivatives are tested against various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth is a standard metric. For example, new 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against HeLa, SGC-7901, and MCF-7 cancer cell lines, with the most active compound showing IC50 values between 0.12 and 0.21 µM. nih.gov The MTT assay is a common colorimetric method used to measure cell viability. mdpi.com
Binding Affinity Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (dissociation constant, Kd) of a compound to its target protein, providing a more direct measure of target engagement than enzymatic inhibition alone.
The following table summarizes IC50 data for derivatives of related pyrrolopyridine scaffolds, illustrating the potencies that can be achieved.
| Scaffold | Target/Cell Line | Most Potent Derivative | IC50 Value (µM) |
| 1H-Pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | 10t | 0.12 - 0.21 |
| 7H-Pyrrolo[2,3-d]pyrimidine | CDK9/CyclinT | 7d | 0.38 |
| 7H-Pyrrolo[2,3-d]pyrimidine | Haspin | 7f | 0.11 |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 4h | 0.007 |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 1r | 0.03 |
This table presents data for related scaffolds to illustrate potential activity ranges. Data is sourced from references nih.govnih.govnih.govrsc.org.
Role as a Privileged Scaffold in Lead Compound Optimization
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often serving as a starting point for the design of novel drugs. nih.govnih.gov The pyrrolopyridine core, in its various isomeric forms, is increasingly recognized as such a scaffold. nih.govmdpi.com The this compound structure represents a specific embodiment of this privileged framework, offering distinct substitution patterns for chemical exploration. nih.govmdpi.comglpbio.combiosynth.com
Library Synthesis for Biological Screening
The generation of a chemical library based on the this compound scaffold is a key step in discovering new biological activities. Library synthesis typically involves a common intermediate that can be readily diversified.
A general approach to synthesizing a library could involve:
Core Synthesis: Preparation of the central this compound nucleus.
Diversification: Using high-throughput parallel synthesis techniques to introduce a wide range of substituents at key positions. For example, Suzuki or Stille cross-coupling reactions at the bromine and chlorine positions could be used to introduce a variety of aryl or heteroaryl groups. The pyrrole nitrogen can be alkylated or acylated with diverse building blocks.
For example, the synthesis of a library of 1H-pyrrolo[3,2-c]pyridine derivatives involved a Suzuki cross-coupling reaction between a bromo-substituted pyrrolopyridine intermediate and various arylboronic acids to generate the final target compounds. nih.gov Similarly, two series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized to explore new FAK inhibitors. nih.gov These synthetic strategies demonstrate the feasibility of creating large and diverse libraries from a halogenated pyrrolopyridine core for comprehensive biological screening. nih.gov
Hit-to-Lead Development Strategies
Once initial "hits" are identified from library screening, a hit-to-lead campaign is initiated to develop them into more potent and drug-like "lead" compounds. This process involves an iterative cycle of chemical synthesis and biological testing to optimize several properties simultaneously.
Key strategies in this phase include:
Potency Enhancement: Fine-tuning the substituents based on initial SAR to maximize interactions with the target, thereby increasing potency.
Selectivity Improvement: Modifying the structure to reduce off-target activities. For example, a pyrrolo[3,2-c]pyridine derivative was found to be over 33 times more selective for FMS kinase compared to other kinases in a panel. nih.gov
Pharmacokinetic Optimization: Adjusting the physicochemical properties (e.g., solubility, lipophilicity) of the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a lead compound (4h) from a series of 1H-pyrrolo[2,3-b]pyridine derivatives was noted for its low molecular weight, which is beneficial for subsequent optimization. rsc.org
Confirmation of Mechanism: Using cellular and molecular assays, such as cell cycle analysis or immunofluorescence, to confirm that the compound's biological effect is mediated through the intended target. For a potent antitubulin agent, immunostaining assays confirmed that the compound disrupted microtubule dynamics as hypothesized. nih.gov
The ultimate goal of this process is to identify a lead compound with a desirable balance of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical and clinical development. nih.gov
Material Science and Other Academic Applications of 7 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine
Potential in Optoelectronic Materials
The photophysical properties of the parent 7-azaindole (B17877) scaffold suggest that its derivatives, including 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine, hold potential for applications in optoelectronic materials. 7-Azaindole itself is a chromophore that exhibits fluorescence sensitive to its solvent environment. acs.org Its absorption and emission spectra are red-shifted compared to tryptophan, making it a useful optical probe. acs.org The introduction of halogen atoms, such as bromine and chlorine, can further modulate the electronic and photophysical properties of the pyrrolopyridine core.
Nitrogen-containing polycyclic aromatic compounds, a class to which this compound belongs, have garnered significant attention in materials science for their unique optoelectronic properties. mdpi.com The incorporation of nitrogen atoms into a π-conjugated system can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's optical and electrochemical characteristics. mdpi.com
While direct studies on the optoelectronic applications of this compound are not extensively reported, research on related structures provides valuable insights. For instance, iridium(III) complexes incorporating a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit have been developed as efficient emitters for organic light-emitting diodes (OLEDs). These complexes exhibit high photoluminescence quantum yields and narrow emission bandwidths, crucial for display technologies. The pyrrolopyridine moiety within these complex ligands plays a key role in achieving the desired electronic properties for efficient light emission.
The halogen substituents on this compound offer synthetic handles for further functionalization through cross-coupling reactions. This allows for the attachment of various chromophoric or electron-donating/withdrawing groups, enabling the fine-tuning of its photophysical properties for specific optoelectronic applications. Theoretical studies on halogen-substituted 2,7-diazaindole-H2O complexes have shown that halogen atoms can influence the excited-state properties, suggesting that the bromo and chloro groups in the target molecule could be strategically utilized to design materials with desired fluorescence and phosphorescence characteristics. acs.org
Table 1: Potential Optoelectronic Properties and Applications
| Property | Potential Application | Rationale |
|---|---|---|
| Tunable Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | The pyrrolopyridine core can be functionalized to achieve emission in different parts of the visible spectrum. |
| Environmental Sensitivity | Chemical Sensors | Changes in fluorescence upon interaction with specific analytes can be utilized for sensing applications. |
Applications in Functional Polymers and Advanced Materials
The bifunctional nature of this compound, with two distinct halogen atoms, makes it an attractive building block for the synthesis of functional polymers and advanced materials. The differential reactivity of the bromo and chloro groups can be exploited to achieve regioselective polymerization or modification, leading to polymers with well-defined structures and properties.
While the direct polymerization of this compound has not been specifically documented, studies on related pyridine-based polymers demonstrate the feasibility of incorporating such heterocyclic units into polymer backbones. For example, a series of polybenzimidazoles (PBIs) containing main-chain pyridine (B92270) groups have been synthesized from pyridine dicarboxylic acids and 3,3′,4,4′-tetraaminobiphenyl. benicewiczgroup.com These pyridine-based PBIs exhibit high thermal stability and proton conductivity, making them suitable for applications in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com This suggests that pyrrolopyridine dicarboxylic acids, which could be synthesized from this compound, could be valuable monomers for novel high-performance polymers.
Furthermore, the development of metal-organic frameworks (MOFs) offers another avenue for the application of this compound. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The nitrogen atoms in the pyrrolopyridine ring system of this compound can act as coordination sites for metal ions, potentially forming novel MOFs with interesting porous structures and functionalities. Zeolitic metal-azolate frameworks (MAFs), a subclass of MOFs, have shown promise in gas storage, separation, and catalysis. mdpi.com The functionalization of the pyrrolopyridine ligand with bromo and chloro groups could be used to tune the pore size and chemical environment within the framework, leading to materials with tailored properties for specific applications.
Role as a Ligand in Coordination Chemistry
The 7-azaindole framework is known to be a versatile ligand in coordination chemistry, capable of binding to metal ions through either the pyrrolic nitrogen (N1) or the pyridinic nitrogen (N7). nih.gov The electronic properties and steric environment around these nitrogen atoms can be modified by substituents on the heterocyclic core, influencing the coordination behavior and the properties of the resulting metal complexes.
Homoleptic complexes of the 7-azaindolide anion with 3d transition metals such as Mn(II), Fe(II), and Co(II) have been synthesized. nih.govacs.org In these complexes, the 7-azaindolide ligand coordinates exclusively through the pyrrolic N1 nitrogen atom, adopting a tetrahedral geometry around the metal center. nih.govacs.org These findings suggest that this compound, upon deprotonation of the pyrrole (B145914) NH, can act as a κ¹-N1 ligand, forming stable complexes with a variety of transition metals. The electron-withdrawing nature of the bromo and chloro substituents would likely influence the acidity of the N-H proton and the donor strength of the resulting anion.
The pyridinic nitrogen in the 7-azaindole scaffold can also participate in coordination. For instance, palladium(II) complexes with pyridine-based ligands have been extensively studied. nih.gov The coordination of the pyridyl nitrogen in hemilabile ligands has been shown to play a crucial role in the catalytic cycle of palladium-catalyzed reactions. rsc.org This suggests that this compound could act as a bidentate or bridging ligand, coordinating through both the pyrrolic and pyridinic nitrogens under appropriate conditions, leading to the formation of polynuclear complexes or coordination polymers.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
|---|---|---|
| κ¹-N1 (anionic) | Coordination through the deprotonated pyrrolic nitrogen. | Mn(II), Fe(II), Co(II) and other transition metals. |
| κ¹-N7 (neutral) | Coordination through the pyridinic nitrogen. | Palladium(II), Platinum(II), and other late transition metals. |
Catalytic Applications
The application of pyrrolopyridine derivatives in catalysis is an emerging area of research. The ability of the 7-azaindole scaffold to act as a ligand for transition metals opens up possibilities for its use in homogeneous catalysis. Palladium complexes bearing pyridine-containing ligands have demonstrated high catalytic activity in various cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.net
While there are no direct reports on the catalytic use of this compound itself, its structural features suggest potential as a ligand in catalytic systems. The bromo and chloro substituents can influence the electronic properties of the ligand, which in turn can affect the activity and selectivity of the metal catalyst. For example, the hydrodehalogenation of bromopyridines has been studied using palladium complex catalysts. osti.gov
Furthermore, the concept of metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, is a growing field. The pyridyl nitrogen of a ligand has been shown to act as a built-in base, facilitating key steps in the catalytic process. rsc.org It is conceivable that a catalyst system could be designed where a metal is coordinated to the pyrrolic nitrogen of this compound, and the pyridinic nitrogen participates in the reaction mechanism.
The field of organocatalysis also presents opportunities for this compound. The 7-azaindole framework itself can act as a directing group in certain reactions. Although this is not a direct catalytic application of the molecule itself, it highlights the potential of the pyrrolopyridine scaffold to influence chemical transformations.
Future Perspectives and Emerging Research Directions for 7 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 7-azaindoles, including 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine, is continuously evolving towards more efficient and environmentally friendly methods. Future research will likely focus on green chemistry principles to minimize waste and energy consumption.
Key emerging strategies include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 7-azaindole (B17877) ring systems. researchgate.net This technology offers a more energy-efficient alternative to conventional heating methods. researchgate.net
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to higher purity products and safer handling of hazardous reagents. The optimization of photoredox reactions in continuous flow for amine synthesis highlights the potential of this technology for producing complex molecules like pyrrolopyridine derivatives. chemrxiv.org
Catalysis with Earth-Abundant Metals: A shift from precious metal catalysts (like palladium) to more abundant and less toxic metals such as iron and cobalt is a significant trend. researchgate.net Iron-catalyzed Sonogashira coupling reactions, for instance, are becoming a central area of research in organic synthesis for creating carbon-carbon bonds in a more sustainable manner. researchgate.net
One-Pot Reactions: The development of one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, streamlines the synthesis process. rsc.org This approach, which can involve domino reactions, reduces the need for purification of intermediates, thereby saving time and resources. rsc.org
Metal-Free Cycloisomerization: The synthesis of 5-nitro-7-azaindole has been successfully achieved on a large scale using a metal-free cycloisomerization method, demonstrating the potential for developing cleaner synthetic routes for other azaindole derivatives. acs.org
These advancements are expected to make the synthesis of this compound and its analogues more cost-effective and sustainable, facilitating broader research and development.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. For the this compound scaffold, these computational tools offer immense potential.
Future applications include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.
Reaction Optimization: Machine learning can be used to rapidly identify the optimal conditions for complex chemical reactions, saving time and resources in the synthesis of new pyrrolopyridine derivatives. chemrxiv.orgnih.govresearchgate.net Bayesian optimization, for example, has been employed to enhance the quality of nanoplatelet synthesis, a methodology that could be adapted for optimizing the production of complex organic molecules. arxiv.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired properties for specific biological targets.
Exploration of Uncharted Biological Targets and Pathways
The 7-azaindole scaffold is a well-established "hinge-binding motif" in kinase inhibitors, making it a privileged structure in cancer research. nih.gov Derivatives have shown potent activity against a range of kinases, including Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptor (FGFR), and Phosphatidylinositide 3-kinase (PI3K). doi.orgnih.govacs.orgnih.govrsc.org
Future research will likely expand beyond these known targets to explore uncharted biological territory:
Novel Kinase Targets: The kinome is vast, and many kinases remain underexplored as drug targets. High-throughput screening of this compound-based libraries against a wider panel of kinases could uncover novel inhibitors for various diseases.
Non-Kinase Targets: As a bioisostere of indole (B1671886), the 7-azaindole scaffold of this compound may interact with targets known to bind indole-containing compounds. sci-hub.se This opens up avenues for exploring its potential in areas such as neuroscience and infectious diseases. mdpi.com
Epigenetic Targets: There is growing interest in developing inhibitors for epigenetic modulators, such as histone methyltransferases and demethylases. The structural features of this compound could be adapted to target the active sites of these enzymes.
The exploration of new biological targets will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
Advanced Spectroscopic Probes and Imaging Agents
The fluorescent properties of certain heterocyclic compounds make them valuable tools for biological imaging. Azaindole derivatives have already been utilized as probes in this field. nih.gov The this compound scaffold, with its potential for chemical modification, is a promising candidate for the development of advanced spectroscopic probes and imaging agents.
Future directions in this area may involve:
Fluorescent Probes for Specific Analytes: By attaching specific recognition moieties to the pyrrolopyridine core, it may be possible to create fluorescent probes that can detect and quantify specific ions, small molecules, or even proteins within living cells.
Targeted Imaging Agents: Conjugating this compound-based fluorophores to molecules that bind to specific cellular targets (e.g., antibodies or small molecule ligands) could enable the visualization of these targets in biological systems.
Probes for In Vivo Imaging: Developing derivatives with optimized photophysical properties, such as long-wavelength emission and high quantum yield, could lead to imaging agents suitable for use in whole-animal studies.
The development of such tools would provide invaluable insights into complex biological processes and could have applications in diagnostics.
Design of Multi-Targeting Agents based on the Pyrrolopyridine Scaffold
Complex diseases like cancer often involve multiple signaling pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of drug resistance. researchgate.net The 7-azaindole scaffold is well-suited for the design of such agents.
A derivative of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold has already been identified as a multi-target kinase inhibitor. doi.orgnih.gov Future research focused on this compound could involve:
Rational Design of Dual Inhibitors: By carefully modifying the substituents on the pyrrolopyridine ring, it is possible to design molecules that can simultaneously inhibit two or more key targets in a disease pathway.
Fragment-Based Approaches: Combining the this compound core with fragments known to bind to other targets could lead to the discovery of novel multi-targeting compounds.
Systems Biology-Informed Design: Integrating data from genomics, proteomics, and metabolomics can help identify the optimal combination of targets for a particular disease, guiding the design of more effective multi-targeting agents.
This approach represents a sophisticated strategy for developing next-generation therapeutics for complex multifactorial diseases.
Contributions to Chemical Biology Tool Development
Chemical biology relies on small molecules to probe and manipulate biological systems. The this compound scaffold, with its reactive handles (bromo and chloro groups), is an excellent starting point for creating a variety of chemical biology tools.
Future contributions in this area may include:
Affinity-Based Probes: The bromo and chloro substituents can be readily displaced to attach affinity tags (e.g., biotin) or photoreactive groups. Such probes can be used to identify the protein targets of bioactive compounds (target deconvolution).
Activity-Based Probes: Designing derivatives that can covalently bind to the active site of an enzyme in an activity-dependent manner can provide a powerful tool for profiling enzyme activity in complex biological samples.
Libraries for Phenotypic Screening: The synthesis of diverse libraries of compounds based on the this compound scaffold can be used in phenotypic screens to identify compounds that produce a desired cellular effect, even if the specific target is unknown.
The development of such tools will not only advance our understanding of fundamental biology but also facilitate the discovery of new therapeutic targets and drug candidates.
Q & A
Q. What are the common synthetic routes for 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential halogenation and cyclization. A regioselective bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 3-position via electrophilic substitution with POCl₃. Key factors include:
- Temperature control : Excess heat during bromination may lead to over-halogenation, reducing purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency for chlorination .
- Catalyst optimization : Lewis acids like FeCl₃ improve regioselectivity in fused-ring systems .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from byproducts like 5-bromo isomers .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms halogen positions. The absence of NH proton signals (DMSO-d₆) indicates proper ring fusion .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₄BrClN₂; [M+H]+ = 248.8994) and detects isotopic patterns for Br/Cl .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when NMR data overlap with isomers .
- FT-IR : Confirms NH stretches (~3400 cm⁻¹) and absence of carbonyl impurities .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing bromo and chloro substituents be systematically addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Directed lithiation : Use LDA (lithium diisopropylamide) to deprotonate the pyrrole NH, directing bromination to the electron-rich 7-position .
- Protecting groups : Temporary protection of the pyrrole NH with Boc groups prevents undesired side reactions during chlorination .
- Computational modeling : DFT calculations predict electrophilic attack preferences, guiding solvent/catalyst selection (e.g., CH₂Cl₂ vs. THF) .
Validation via LC-MS or 2D NMR (e.g., NOESY) distinguishes between 3-chloro and 4-chloro isomers .
Q. What strategies resolve contradictory data in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from assay variability or impurity interference:
- Standardized bioassays : Use kinase inhibition assays (e.g., CDK4/6) under identical conditions (ATP concentration, pH) to compare IC₅₀ values .
- Metabolite profiling : LC-MS/MS identifies hydrolyzed byproducts (e.g., dehalogenated forms) that may skew activity results .
- Structural analogs : Synthesize and test 7-iodo or 3-fluoro analogs to isolate electronic vs. steric effects on target binding .
Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional group diversification : Introduce electron-withdrawing groups (e.g., nitro at position 5) to enhance electrophilicity for nucleophilic attack in kinase binding pockets .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridine ring, enabling exploration of π-π stacking interactions .
- Pharmacophore mapping : Overlay docking models (e.g., AutoDock Vina) identifies optimal substituent positions for VEGFR2 inhibition .
Biological validation via cytotoxicity assays (MTT) and selectivity profiling against off-target kinases (e.g., EGFR, PDGFR) ensures SAR reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
